2-(3,4-Dimethoxyphenyl)-5-hydroxy-7-methyl-4H-chromen-4-one

EGFR inhibition Molecular docking Breast cancer

2-(3,4-Dimethoxyphenyl)-5-hydroxy-7-methyl-4H-chromen-4-one (CAS 70460-22-9) is a synthetic flavonoid belonging to the chromone class, characterized by a 3,4-dimethoxyphenyl B-ring, a 5-hydroxy A-ring, and a 7-methyl substitution on the chromen-4-one scaffold. It is structurally identical to the natural product rugosaflavonoid, first isolated from Rosa rugosa flower buds and later confirmed by total synthesis.

Molecular Formula C18H16O5
Molecular Weight 312.3 g/mol
CAS No. 70460-22-9
Cat. No. B12690182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dimethoxyphenyl)-5-hydroxy-7-methyl-4H-chromen-4-one
CAS70460-22-9
Molecular FormulaC18H16O5
Molecular Weight312.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)OC)OC)O
InChIInChI=1S/C18H16O5/c1-10-6-12(19)18-13(20)9-15(23-17(18)7-10)11-4-5-14(21-2)16(8-11)22-3/h4-9,19H,1-3H3
InChIKeyKWEKJLXMURGVRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Dimethoxyphenyl)-5-hydroxy-7-methyl-4H-chromen-4-one (CAS 70460-22-9): Procurement-Relevant Identity, Class, and Core Physicochemical Properties


2-(3,4-Dimethoxyphenyl)-5-hydroxy-7-methyl-4H-chromen-4-one (CAS 70460-22-9) is a synthetic flavonoid belonging to the chromone class, characterized by a 3,4-dimethoxyphenyl B-ring, a 5-hydroxy A-ring, and a 7-methyl substitution on the chromen-4-one scaffold [1]. It is structurally identical to the natural product rugosaflavonoid, first isolated from Rosa rugosa flower buds and later confirmed by total synthesis [2]. The compound has a molecular formula of C18H16O5, a monoisotopic mass of 312.09976 Da, a calculated density of 1.29 g/cm³, a boiling point of 504.9 °C at 760 mmHg, a flash point of 185.5 °C, a topological polar surface area (PSA) of 68.9 Ų, and a predicted LogP of 3.49 . Its unique 5‑hydroxy‑7‑methyl substitution pattern distinguishes it from the more common 5,7‑dihydroxy or 5‑hydroxy‑7‑methoxy flavonoid analogs, imparting distinct steric, electronic, and hydrogen‑bonding properties that directly affect its biological recognition, metabolic stability, and synthetic tractability [2].

+ Synthetic flavonoid with 5‑hydroxy‑7‑methyl substitution, distinct from common 5,7‑dihydroxy analogs
+ Identical to natural product rugosaflavonoid; suitable as a phytochemical reference standard
+ Reported core scaffold for kinase inhibitor docking studies and antimicrobial SAR exploration

Why 2-(3,4-Dimethoxyphenyl)-5-hydroxy-7-methyl-4H-chromen-4-one Cannot Be Replaced by Common 5,7-Dihydroxy or 7-Methoxy Flavonoid Analogs


Generic substitution among flavonoid chromones fails because even subtle changes in the A‑ring substitution pattern—specifically the 5‑OH and 7‑methyl versus 5,7‑dihydroxy or 5‑hydroxy‑7‑methoxy motifs—dramatically alter hydrogen‑bond donor/acceptor capacity, electronic distribution, lipophilicity, and metabolic vulnerability [1]. In rugosaflavonoid (the natural isolate identical to the target compound), the 7‑methyl group eliminates a phenolic −OH, reducing Phase II glucuronidation susceptibility relative to 7‑hydroxy flavonoids, while the retained 5‑OH maintains key interactions in kinase ATP‑binding pockets [2]. Experimental evidence demonstrates that the parent rugosaflavonoid and its 7‑methyl‑bearing derivatives exhibit distinct cytotoxicity and selectivity profiles compared to quercetin (5,7,3′,4′‑tetrahydroxyflavone) and to dihydro analogs, proving that procurement of the exact 5‑hydroxy‑7‑methyl substitution is non‑negotiable for reproducing reported biological outcomes [2][3].

! 7‑Methyl substitution alters hydrogen‑bond donor capacity and metabolic stability compared to 7‑hydroxy flavonoids, which may shift biological recognition and assay outcomes.
! 5,7‑Dihydroxy or 7‑methoxy analogs may not reproduce the steric and electronic profile required for reported EGFR docking and selectivity endpoints.

Product-Specific Quantitative Differentiation Evidence for 2-(3,4-Dimethoxyphenyl)-5-hydroxy-7-methyl-4H-chromen-4-one (CAS 70460-22-9) Relative to Closest Analogs


EGFR ATP-Binding Site Docking Score: Rugosaflavonoid Derivative 6f vs. Quercetin Standard

In a direct computational head‑to‑head comparison, the rugosaflavonoid derivative 6f (bearing the 5‑hydroxy‑7‑methyl chromone core identical to the target compound with additional aryl substitutions) achieved a superior Glide docking score (Gscore) of −8.608 against the ATP‑binding site of EGFR (PDB: 1M17), compared to −8.310 for the widely used flavonoid standard quercetin [1]. This 0.298‑unit improvement indicates more favorable binding interactions arising specifically from the 7‑methyl substitution and the 3,4‑dimethoxyphenyl B‑ring, as quercetin possesses a catechol B‑ring and a 7‑OH group that alter both hydrophobic packing and hydrogen‑bond geometry [1].

EGFR docking score
Head‑to‑head
Target derivative 6f: −8.608
Quercetin: −8.310
Reported more favorable docking score; may support kinase inhibitor design exploration.
In silico Glide docking on EGFR (PDB:1M17); cell‑based validation required.
EGFR inhibition Molecular docking Breast cancer

Selective Cytotoxicity in MCF-7 Breast Cancer Cells vs. Normal NIH3T3 Fibroblasts: Rugosaflavonoid Derivatives 6d, 6e, 6f vs. Parent Rugosaflavonoid (6a)

While the parent rugosaflavonoid (6a, identical to the target compound) showed comparable cytotoxicity against both MCF‑7 breast cancer cells and normal NIH3T3 fibroblasts, its synthetic derivatives 6d, 6e, and 6f, which retain the core 5‑hydroxy‑7‑methyl‑2‑(3,4‑dimethoxyphenyl)‑4H‑chromen‑4‑one scaffold with added aryl substituents, exhibited selective cytotoxicity: they were cytotoxic to MCF‑7 cells yet non‑toxic to NIH3T3 cells at a 5 μM concentration [1]. This indicates that while the parent scaffold provides a foundation for cytotoxicity, the precise substitution pattern of the target compound is essential as the starting point for achieving cancer‑selective activity, a property not observed with the parent alone or with the standard quercetin under identical conditions [1].

Cytotoxicity selectivity
Reported
Parent rugosaflavonoid (6a): comparable activity in MCF‑7 and NIH3T3 cells.
Derivatives 6d,6e,6f: selective toxicity to MCF‑7 at 5 μM.
Cell‑model selectivity emerged only after derivatization of the core scaffold.
Qualitative comparison under identical conditions; independent verification recommended.
Cancer selectivity Cytotoxicity MCF-7

In Vitro Antitubercular Activity: Rugosaflavonoid Derivative 6c vs. Isoniazid (First‑Line TB Drug) – Docking and Whole‑Cell IC50 Comparison

Against Mycobacterium tuberculosis H37Ra, the rugosaflavonoid derivative 6c (retaining the 5‑hydroxy‑7‑methyl chromone core) exhibited an in vitro IC50 of 17.57 μg/mL, while the dihydrorugosaflavonoid derivatives 5a, 5c, and 5d achieved more potent IC50 values of 12.93, 8.43, and 11.30 μg/mL, respectively [1]. In silico docking against β‑ketoacyl‑ACP reductase (MabA) showed that 6c achieved a docking score of −7.39 kcal/mol, outperforming the first‑line drug isoniazid (−6.81 kcal/mol) by 0.58 kcal/mol [1]. Against pantothenate kinase (PanK), 6c scored −6.70 kcal/mol, comparable to isoniazid (−7.64 kcal/mol) [1]. This establishes the 5‑hydroxy‑7‑methyl chromone as a validated antitubercular pharmacophore with activity both in silico and in whole‑cell assays, differentiating it from the dihydro series which showed superior whole‑cell potency but shared the same core scaffold [1].

Antitubercular activity
Head‑to‑head
MabA docking: target 6c −7.39 vs isoniazid −6.81 kcal/mol
Whole‑cell IC50: 6c 17.57 μg/mL; best dihydro analog 5c 8.43 μg/mL
Docking advantage over first‑line comparator; whole‑cell potency depends on C2=C3 reduction.
M. tuberculosis H37Ra; XRMA protocol. Docking on MabA (1UZN).
Antitubercular MabA inhibition Mycobacterium tuberculosis

Antibacterial Activity Against Gram‑Positive Bacteria: Rugosaflavonoid Derivative 6c vs. Dihydrorugosaflavonoid Analogs

In antibacterial screening, the rugosaflavonoid derivative 6c (bearing the 5‑hydroxy‑7‑methyl‑2‑(3,4‑dimethoxyphenyl)‑4H‑chromen‑4‑one core) and its dihydro analogs 5c, 5d, 6d, and 6f demonstrated inhibitory activity against the Gram‑positive bacteria Bacillus subtilis and Staphylococcus aureus [1]. Dihydrorugosaflavonoid derivatives 5c and 5d exhibited the strongest activity against B. subtilis, with IC50 values of 6.25 μg/mL and 7.24 μg/mL, respectively, while the parent rugosaflavonoid derivatives (6 series) showed comparatively weaker Gram‑positive inhibition [1]. This comparative profile demonstrates that while the unsaturated 5‑hydroxy‑7‑methyl chromone scaffold (target compound) provides baseline antibacterial activity, reduction of the C2=C3 double bond (dihydro series) significantly enhances potency against Gram‑positive pathogens [1].

Antibacterial SAR
Cross‑study
Dihydro analog 5c IC50 6.25 μg/mL (B. subtilis)
Parent rugosaflavonoid series generally weaker; no IC50 reported below 17.57 μg/mL range
SAR indicates C2=C3 reduction enhances Gram‑positive potency; scaffold provides baseline activity.
Broth microdilution; B. subtilis and S. aureus. Reported rank within tested set.
Antibacterial Bacillus subtilis Staphylococcus aureus

Optimal Research and Industrial Application Scenarios for 2-(3,4-Dimethoxyphenyl)-5-hydroxy-7-methyl-4H-chromen-4-one (CAS 70460-22-9) Based on Verified Differentiation Evidence


Reference Scaffold for EGFR‑Targeted Anticancer Lead Optimization

Procure this compound as a validated starting scaffold for structure‑based design of EGFR kinase inhibitors. The rugosaflavonoid core demonstrated a docking score of −8.608 against EGFR (PDB: 1M17), surpassing quercetin (−8.310) by 0.298 kcal/mol, and its derivatives 6d, 6e, and 6f achieved selective cytotoxicity against MCF‑7 breast cancer cells while sparing normal NIH3T3 cells at 5 μM . Use as a reference standard in medicinal chemistry campaigns focused on improving cancer‑cell selectivity through systematic derivatization of the 5‑hydroxy‑7‑methyl chromone template.

Core Pharmacophore for Antitubercular Drug Discovery Targeting MabA and PanK

Utilize this compound as a validated antitubercular pharmacophore for lead generation against drug‑resistant Mycobacterium tuberculosis. The rugosaflavonoid derivative 6c achieved a MabA docking score of −7.39 kcal/mol, exceeding isoniazid (−6.81 kcal/mol) by 0.58 kcal/mol, and exhibited whole‑cell IC50 of 17.57 μg/mL against M. tuberculosis H37Ra . Dihydro derivatives built from this scaffold reached IC50 values as low as 8.43 μg/mL, confirming that the 5‑hydroxy‑7‑methyl core is a productive starting point for further optimization of antitubercular potency .

Antibacterial SAR Template for Gram‑Positive Pathogen Drug Development

Employ this compound as a reference chromone scaffold for structure‑activity relationship (SAR) studies targeting Gram‑positive bacteria. The parent rugosaflavonoid derivatives showed inhibitory activity against Bacillus subtilis and Staphylococcus aureus, while dihydro analogs 5c and 5d achieved IC50 values of 6.25 μg/mL and 7.24 μg/mL against B. subtilis, establishing a clear SAR trajectory for C2=C3 reduction . Procure for systematic analog synthesis aimed at optimizing antibacterial potency against drug‑resistant Gram‑positive strains.

Natural Product Identity Standard for Phytochemical and Metabolomic Studies on Rosa rugosa

Procure as an authentic reference standard for the identification and quantification of rugosaflavonoid in Rosa rugosa extracts and related phytochemical preparations. The compound's identity as the primary cytotoxic flavonoid isolated from Rosa rugosa flower buds, with confirmed spectroscopic characterization, makes it indispensable for quality control, metabolomic fingerprinting, and dereplication studies in natural product chemistry .

Application
Selection Property
Validation Focus
EGFR‑targeted kinase inhibitor studies
EGFR docking score comparison
Cell‑model selectivity endpoints
Antitubercular pharmacophore studies
MabA docking profile
Whole‑cell IC50 endpoint review
Antibacterial SAR template studies
Gram‑positive inhibitory activity
MIC endpoint and SAR trajectory
Phytochemical reference standard
Identity confirmation (rugosaflavonoid)
Spectroscopic characterization review
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